

# EPZ011989 hydrochloride formulation for oral gavage in mice

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: EPZ011989 hydrochloride

Cat. No.: B10783833

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## EPZ011989 Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and oral gavage administration of **EPZ011989 hydrochloride** in mice.

## Frequently Asked Questions (FAQs)

Q1: What is EPZ011989 and what is its mechanism of action?

EPZ011989 is a potent and selective, orally bioavailable small molecule inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] EZH2 is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[4] By inhibiting EZH2, EPZ011989 prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes.[4] Dysregulation of EZH2 activity is implicated in various cancers, and its inhibition can lead to anti-tumor effects.[1][4]

Q2: What is the recommended vehicle for formulating **EPZ011989 hydrochloride** for oral gavage in mice?

Several vehicles have been successfully used for in vivo studies in mice. A common and effective formulation is a suspension in:

- 0.5% (w/v) methyl cellulose and 0.1% (v/v) Tween-80 in deionized water.[5]
- 0.5% sodium carboxymethylcellulose and 0.1% Tween 80.[6]

For the free base of EPZ011989, the vehicle was acidified with 1 molar equivalent of HCl to improve suspension.[5] Given that the hydrochloride salt is being used, acidification may not be necessary, but it is crucial to ensure a homogenous suspension.

Q3: What are the typical dosages for **EPZ011989 hydrochloride** in mice?

Dosages can vary depending on the experimental design and mouse model. Published studies have used a range of doses, typically administered orally (p.o.) once or twice daily (BID).[1] Doses from 125 mg/kg to 1000 mg/kg have been reported.[1][5] For example, a dose of 250 mg/kg administered twice daily has been used in pediatric malignant rhabdoid tumor preclinical models.[6]

Q4: How should **EPZ011989 hydrochloride** be stored?

Stock solutions are typically stored at -20°C for up to one year or -80°C for up to two years.[1] The trifluoroacetate salt form is recommended to be stored at -20°C for up to one month and at -80°C for up to six months, sealed and away from moisture.[7] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[7] The solid compound should be stored as per the manufacturer's instructions, generally at -20°C.

## Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Compound Precipitation in Formulation	- Low solubility in the aqueous vehicle.- Incorrect pH.	- Ensure thorough mixing and sonication during preparation.- Prepare the formulation fresh daily.- Consider using a small percentage of a co-solvent like DMSO (e.g., up to 10%), though vehicle tolerability should be confirmed.[8]
Inconsistent Efficacy or High Variability Between Animals	- Inaccurate dosing due to improper gavage technique.- Non-homogenous suspension leading to variable drug concentration.- Stress from handling and gavage procedure affecting outcomes.[9]	- Ensure all personnel are properly trained in oral gavage techniques.- Vortex the suspension immediately before each administration to ensure homogeneity.- Handle mice gently and consider habituating them to the procedure to reduce stress.[9]
Animal Distress or Adverse Events (e.g., weight loss, lethargy)	- Toxicity at the administered dose.- Esophageal or gastric injury from the gavage needle.- Aspiration of the formulation into the lungs.[9]	- Conduct a dose-finding study to determine the maximum tolerated dose (MTD) in your specific mouse strain.[10]- Use appropriately sized, ball-tipped gavage needles and ensure proper restraint to prevent injury.[9]- If signs of respiratory distress occur, stop the procedure immediately and monitor the animal closely.[9] Dosing was stopped in one study due to >20% weight loss, after which the mice recovered.[6]
Difficulty in Administering the Full Dose	- High viscosity of the formulation.- Animal	- If using methyl cellulose, ensure the viscosity is

resistance.

appropriate for administration.

[8]- Proper restraint is crucial for successful gavage.

## Quantitative Data Summary

Table 1: In Vivo Dosing and Formulation Parameters for EPZ011989

Parameter	Details	Reference
Species	SCID mice, C.B.17SC scid-/- female mice	[1],[6]
Dosing Route	Oral (p.o.)	[1]
Dosage Range	125, 250, 500, 1000 mg/kg	[1],[5]
Dosing Frequency	Single dose, twice-daily (BID)	[1]
Formulation Vehicle 1	0.5% (w/v) methyl cellulose and 0.1% Tween-80 (acidified with 1 mol equiv of HCl for free base)	[5]
Formulation Vehicle 2	0.5% sodium carboxymethylcellulose, 0.1% Tween 80	[6]

Table 2: Solubility of EPZ011989

Solvent	Concentration	Reference
DMSO	10 mg/mL	[11]
Ethanol	20 mg/mL	[11]
DMF	10 mg/mL	[11]
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL	[11]

## Experimental Protocols

### Protocol 1: Formulation of **EPZ011989 Hydrochloride** for Oral Gavage (5 mg/mL Suspension)

#### Materials:

- **EPZ011989 hydrochloride** powder
- Methyl cellulose (or sodium carboxymethylcellulose)
- Tween-80
- Sterile deionized water
- Sterile conical tubes (15 mL and 50 mL)
- Magnetic stirrer and stir bar
- Sonicator
- Calibrated balance and weigh boats
- Spatula

#### Procedure:

- Prepare the Vehicle (0.5% Methyl Cellulose with 0.1% Tween-80):
  - In a sterile 50 mL conical tube, add 40 mL of sterile deionized water.
  - While stirring with a magnetic stirrer, slowly add 0.2 g of methyl cellulose.
  - Continue stirring until the methyl cellulose is fully dissolved. This may take some time and gentle warming can aid dissolution.
  - Add 40 µL of Tween-80 to the solution.
  - Bring the final volume to 40 mL with sterile deionized water and mix thoroughly.

- Prepare the **EPZ011989 Hydrochloride** Suspension:
  - Weigh the required amount of **EPZ011989 hydrochloride**. For a 5 mg/mL suspension in 10 mL of vehicle, weigh 50 mg of the compound.
  - Place the weighed compound into a sterile 15 mL conical tube.
  - Add a small volume of the prepared vehicle (e.g., 2-3 mL) to the powder.
  - Vortex thoroughly to create a uniform paste.
  - Gradually add the remaining vehicle up to the 10 mL mark while continuously vortexing or stirring to ensure a homogenous suspension.
  - Sonicate the final suspension for 5-10 minutes to aid in dispersion and reduce particle size.
- Storage and Use:
  - Prepare the suspension fresh daily.
  - Store at 4°C for the duration of the day's dosing.
  - Vortex the suspension vigorously immediately before each animal administration to ensure uniformity.

## Protocol 2: Oral Gavage Administration in Mice

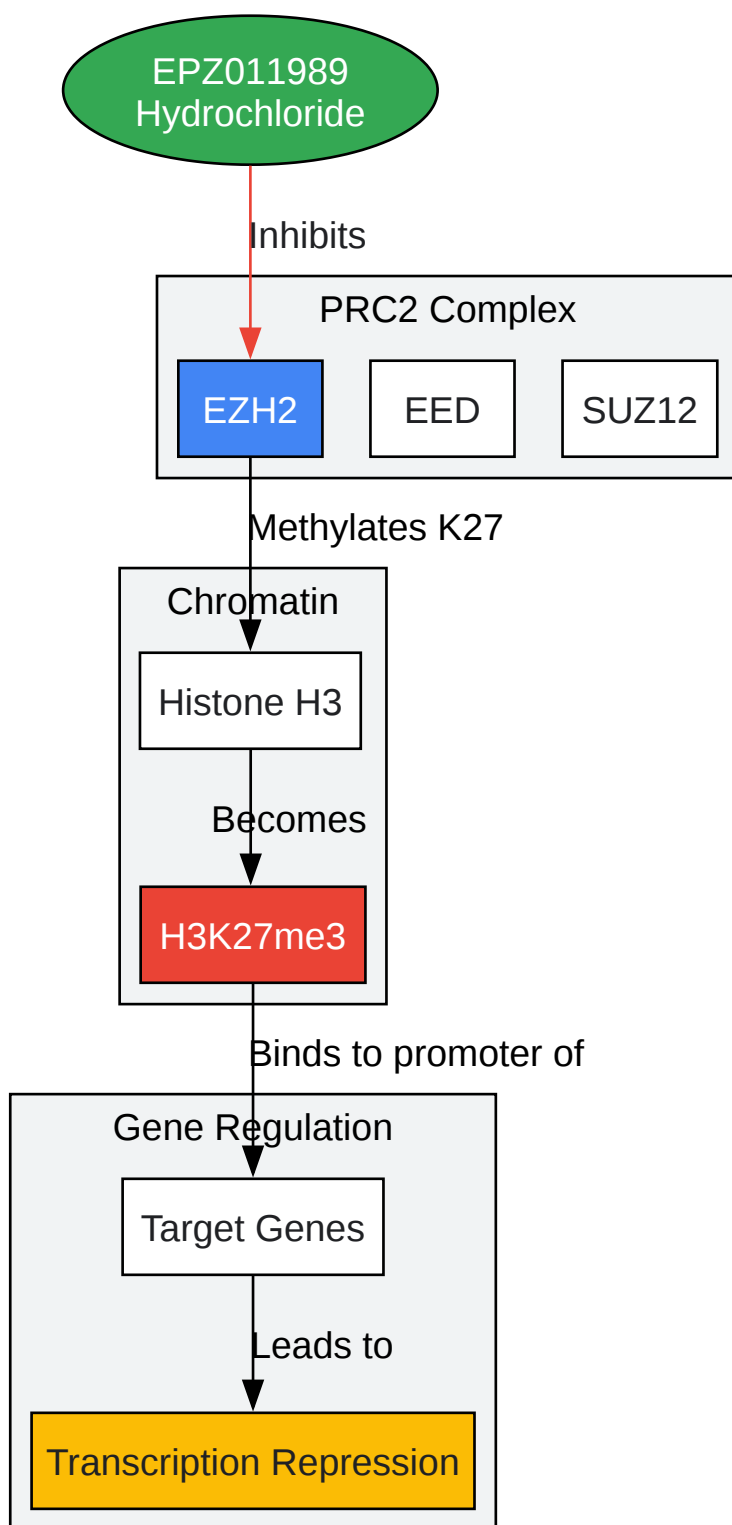
### Materials:

- Prepared **EPZ011989 hydrochloride** suspension
- Appropriately sized gavage needles (e.g., 20-22 gauge, straight or curved, with a ball tip)
- 1 mL syringes
- Animal scale

### Procedure:

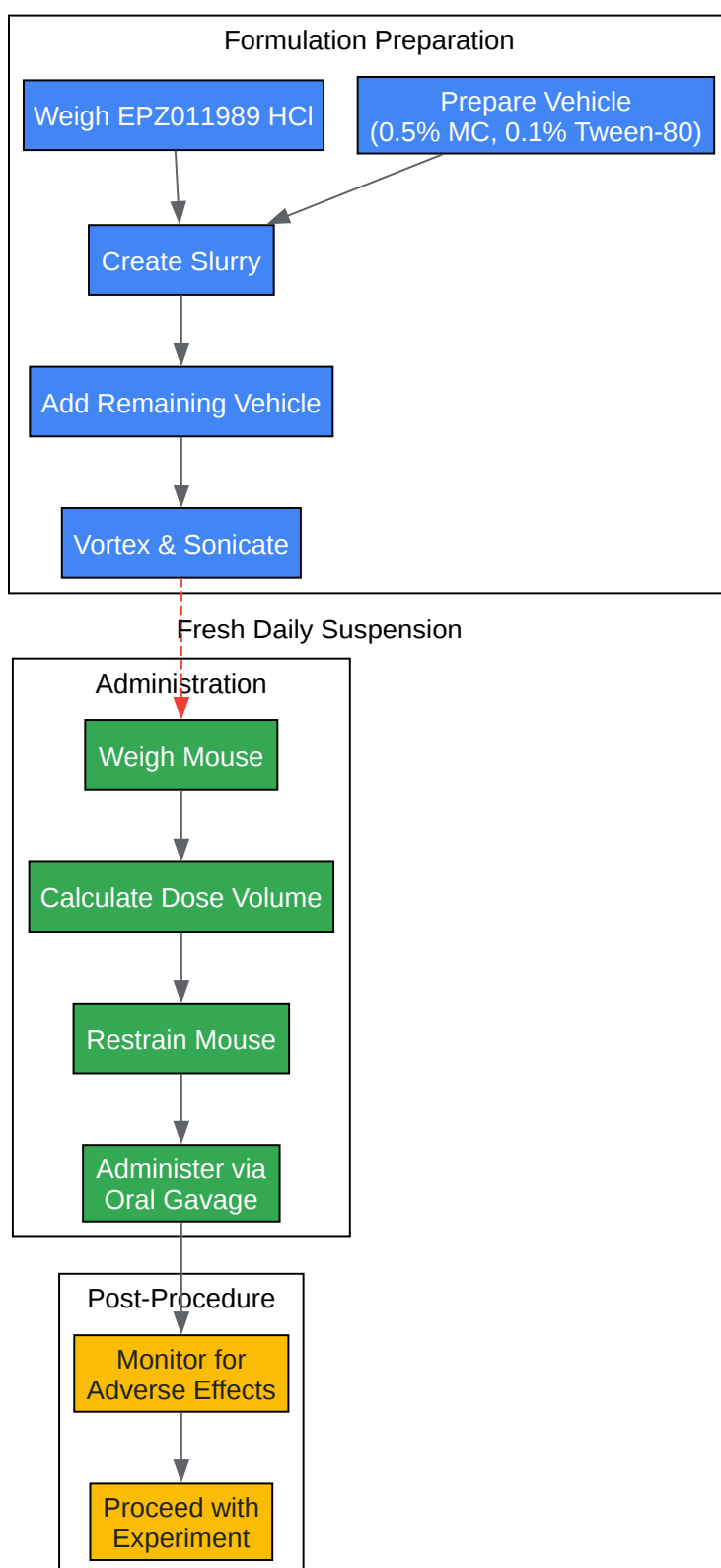
- Dose Calculation:
  - Weigh each mouse accurately.
  - Calculate the required volume for administration based on the mouse's weight and the desired dose. For a 250 mg/kg dose using a 25 mg/mL suspension, a 20 g mouse would require 0.2 mL (10  $\mu$ L/g or 10 mL/kg). The total administration volume should not exceed 10 mL/kg.<sup>[9]</sup>
- Animal Restraint:
  - Gently restrain the mouse by scruffing the loose skin on its neck and back to immobilize its head.
  - Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
- Needle Insertion and Administration:
  - Attach the gavage needle to the syringe containing the calculated dose.
  - Gently insert the ball-tipped needle into the side of the mouse's mouth, advancing it along the esophagus towards the stomach. Do not force the needle.
  - Slowly administer the suspension.
  - Withdraw the needle gently.
- Post-Procedure Monitoring:
  - Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing.
  - Continue to monitor the animals according to your experimental protocol and institutional guidelines.

## Visualizations



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Caption: Signaling pathway of EZH2 inhibition by EPZ011989.



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Caption: Experimental workflow for EPZ011989 formulation and oral gavage.

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- To cite this document: BenchChem. [EPZ011989 hydrochloride formulation for oral gavage in mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783833#epz011989-hydrochloride-formulation-for-oral-gavage-in-mice]

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